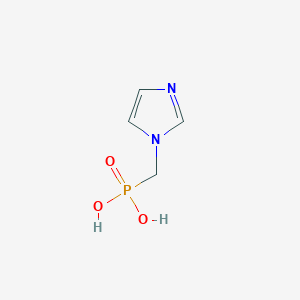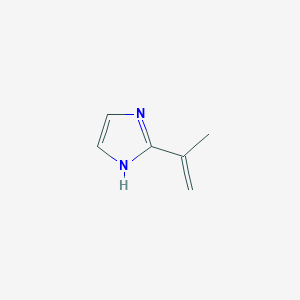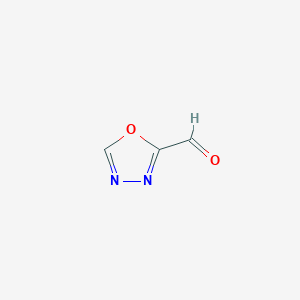
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Descripción general
Descripción
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.21038668 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Development of Antineoplastic Agents
Researchers have discovered and developed a novel series of compounds with potential as drug candidates for antineoplastic (anticancer) applications. These compounds, including variants with modifications on piperidine structures, demonstrate significant cytotoxic properties, often surpassing contemporary anticancer drugs in potency. They exhibit tumor-selective toxicity, can modulate multi-drug resistance, induce apoptosis, generate reactive oxygen species, activate caspases, and affect mitochondrial functions. Their promising antimalarial and antimycobacterial properties, along with favorable toxicity profiles in animal models, underscore their potential as candidate antineoplastic agents (Mohammad Hossain et al., 2020).
CNS Acting Drugs Synthesis
Heterocyclic compounds with nitrogen (N), sulphur (S), and oxygen (O) atoms, including piperidine, play significant roles in synthesizing drugs that act on the Central Nervous System (CNS). These compounds are essential in developing new therapeutic agents for treating CNS disorders, with various structures showing effects ranging from antidepressant to anticonvulsant activities. The review identifies functional chemical groups, including piperidine, as lead molecules for synthesizing compounds with CNS activity, highlighting the importance of structural diversity in drug development (S. Saganuwan, 2017).
Biodegradation and Environmental Fate of Organic Compounds
The biodegradation and fate of organic compounds, such as ethyl tert-butyl ether (ETBE), in soil and groundwater highlight the environmental aspects of chemical management and degradation. Microorganisms capable of degrading ETBE through aerobic processes as a carbon and energy source or via cometabolism have been identified. This research area provides insights into the environmental impact and breakdown pathways of organic compounds, including those related to the chemical structure of interest, and underscores the role of microbial action in mitigating environmental pollution (S. Thornton et al., 2020).
Recyclable Catalyst Systems for Organic Synthesis
Recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids have been developed, incorporating piperidine among other amines as coupling partners. These advancements in catalyst optimization are crucial for sustainable and efficient organic synthesis, providing a pathway for the synthesis of structurally diverse compounds, including pharmaceuticals and natural product analogs. The development of these catalyst systems highlights the importance of sustainable practices in chemical synthesis (M. Kantam et al., 2013).
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(13-18(24)25)16-9-11-23(12-10-16)20(27)28-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHLDUJTRRPSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660879 | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886362-33-0 | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)





![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)




